1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid

Übersicht

Beschreibung

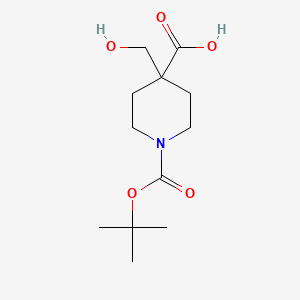

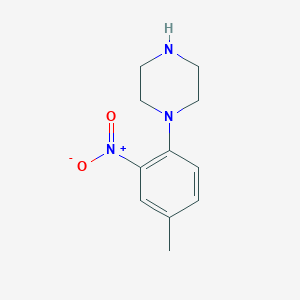

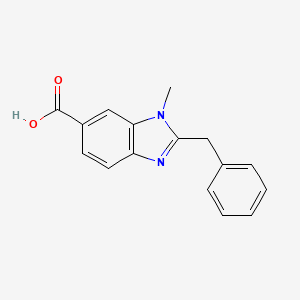

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or N-BOC-4-Piperidinemethanol, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 . This indicates the presence of a piperidine ring, a hydroxymethyl group, and a carboxylate group in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.29 .Wissenschaftliche Forschungsanwendungen

Fabrication, Modification, and Application of Photocatalysts

A review on the fabrication, modification, and application of (BiO)2CO3-based photocatalysts highlights its potential in healthcare, photocatalysis, and other fields. Modification strategies have been developed to enhance its visible light-driven photocatalytic performance (Ni et al., 2016).

Dietary Sources and Bioactivities of p-Coumaric Acid

Research on p-Coumaric acid and its conjugates, including dietary sources, pharmacokinetic properties, and biological activities, has shown significant bioactivities that contribute to health benefits (Pei et al., 2016).

Biotechnological Routes Based on Lactic Acid Production

A review of the current status of the production of valuable chemicals from lactic acid via biotechnological routes highlights the potential of lactic acid as a feedstock for green chemistry (Gao et al., 2011).

Antioxidant Properties of Hydroxycinnamic Acids

A comprehensive review of the structure-activity relationships of hydroxycinnamic acids (HCAs) outlines their significant antioxidant properties and the impact of various structural modifications on their activity (Razzaghi-Asl et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It’s known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .

Mode of Action

Boronic esters like this compound are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

In general, boronic esters are used in organic synthesis to form new carbon-carbon bonds, which can lead to the creation of complex organic molecules .

Result of Action

As a boronic ester, it can participate in reactions that form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of “1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid” can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the pH of the reaction medium, and the temperature .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-4-12(8-14,5-7-13)9(15)16/h14H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFIPZCVDNTGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)

![5-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3112800.png)

amine](/img/structure/B3112835.png)

![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)